N-[2-(furan-2-yl)ethyl]thiophene-2-carboxamide
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Overview
Description
N-[2-(furan-2-yl)ethyl]thiophene-2-carboxamide is an organic compound that belongs to the class of heterocyclic compounds. It features a furan ring and a thiophene ring, both of which are known for their significant roles in medicinal chemistry and material science. The compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)ethyl]thiophene-2-carboxamide typically involves the reaction of furan derivatives with thiophene derivatives under specific conditions. One common method includes the condensation of 2-furoic acid with thiophene-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: LiAlH4, NaBH4; reactions are usually performed in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide); reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of furan-2-carboxylic acid derivatives, while reduction can yield alcohols or amines .
Scientific Research Applications
N-[2-(furan-2-yl)ethyl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)thiophene-2-carboxamide
- 2-(furan-2-yl)ethyl thiophene-2-carboxylate
- Thiophene-2-carboxamide derivatives
Uniqueness
N-[2-(furan-2-yl)ethyl]thiophene-2-carboxamide stands out due to its unique combination of furan and thiophene rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced bioactivity and stability, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C11H11NO2S |
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Molecular Weight |
221.28 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C11H11NO2S/c13-11(10-4-2-8-15-10)12-6-5-9-3-1-7-14-9/h1-4,7-8H,5-6H2,(H,12,13) |
InChI Key |
IUVDTSFQJOFWAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CCNC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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